molecular formula C14H21ClN2O3 B13750770 3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 61356-05-6

3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No.: B13750770
CAS No.: 61356-05-6
M. Wt: 300.78 g/mol
InChI Key: HRXWHVHAFSBKGJ-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a synthetic organic compound. It is characterized by its unique isoindole structure, which is often found in various pharmacologically active molecules. The compound’s hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions can occur at the isoindole core, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoindoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindole structures.

    Morpholine-Containing Compounds: Molecules that include the morpholine ring.

Uniqueness

3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is unique due to its specific combination of the isoindole core and morpholinyl group. This combination may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61356-05-6

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

2-(2-morpholin-4-ium-4-ylethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride

InChI

InChI=1S/C14H20N2O3.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15;/h1-2,11-12H,3-10H2;1H

InChI Key

HRXWHVHAFSBKGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCN2C(=O)C3CC=CCC3C2=O.[Cl-]

Origin of Product

United States

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